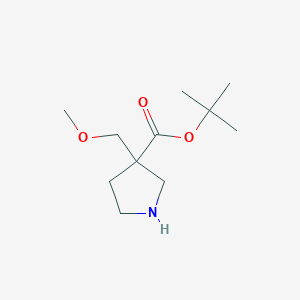

Tert-butyl 3-(methoxymethyl)pyrrolidine-3-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(methoxymethyl)pyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)11(8-14-4)5-6-12-7-11/h12H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAQDGKKPXSZBDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CCNC1)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(methoxymethyl)pyrrolidine-3-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and methoxymethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(methoxymethyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Tert-butyl 3-(methoxymethyl)pyrrolidine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-(methoxymethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways . The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Pyrrolidine Derivatives

Structural Variations and Substituent Effects

The table below highlights key structural differences and similarities between the target compound and related derivatives:

*Molecular weight inferred from molecular formula (C₁₂H₂₁NO₄). †Calculated based on molecular formula.

Key Observations:

- Substituent Diversity : The methoxymethyl group in the target compound provides a balance between hydrophilicity and steric bulk, contrasting with the lipophilic trifluoromethyl () or aromatic bromophenyl groups ().

- Positional Isomerism : tert-Butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate (CAS 146257-05-8, ) is a positional isomer with the ester group at the 1-position, which may alter reactivity and biological activity.

- Functional Group Reactivity : The thiol group in tert-butyl 3-mercaptopyrrolidine-1-carboxylate () confers nucleophilic properties absent in the methoxymethyl analog.

Physicochemical Properties

- Solubility : The methoxymethyl group likely improves aqueous solubility compared to the trifluoromethyl or bromophenyl analogs.

Biological Activity

Tert-butyl 3-(methoxymethyl)pyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : CHNO

- SMILES : CC(C)(C)OC(=O)C1(CCNC1)COC

- InChIKey : PAQDGKKPXSZBDU-UHFFFAOYSA-N

This compound exhibits its biological effects primarily through interactions with various molecular targets, including enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : The compound can act as an inhibitor for specific enzymes, modulating their activity and influencing biochemical pathways. For instance, it has been noted for its potential role in enzyme mechanisms related to protein-ligand interactions.

- Cellular Effects : Studies indicate that this compound may induce cytotoxic effects selectively in cancer cells while sparing non-transformed cells, likely due to its ability to alter metabolic pathways within the cells .

1. Medicinal Chemistry

This compound has been utilized as a building block in the synthesis of complex organic molecules, particularly in drug development. Its structural properties allow for modifications that enhance biological activity against various targets.

2. Cancer Research

Research has shown that derivatives of pyrrolidine compounds exhibit promising antiproliferative activity against several cancer cell lines. For example, compounds related to pyrrolidine structures have demonstrated IC values in the low micromolar range against breast and ovarian cancer cells .

Table 1: Summary of Biological Activities

| Study | Target | IC Value (µM) | Effect |

|---|---|---|---|

| Study A | MDA-MB-231 Cancer Cells | 19.9 - 75.3 | Antiproliferative |

| Study B | OVCAR-3 Cancer Cells | 31.5 - 43.9 | Antiproliferative |

| Study C | Enzyme Inhibition (MAGL) | 0.84 - 11.7 | Reversible Inhibitor |

The studies indicate that modifications on the pyrrolidine ring can significantly enhance the biological activity of the compound, particularly in cancer treatment contexts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.